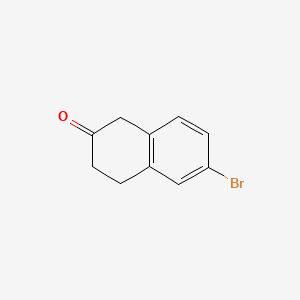

6-Bromo-2-tetralone

Overview

Description

6-Bromo-2-tetralone (CAS 4133-35-1) is a brominated tetralone derivative with the molecular formula C₁₀H₉BrO and a molecular weight of 225.082 g/mol. It is a key intermediate in organic synthesis, particularly for producing 6-bromo-2-tetralol, a precursor to potassium channel blockers . Its synthesis involves multi-step transformations from 6-bromo-1-tetralone via hydroboration, dehydration, epoxidation, and ring-opening reactions, achieving high yields (>95%) and purity .

The compound is sparingly soluble in DMSO (66.67 mg/mL at 296.21 mM) and requires sonication for dissolution. It is stored at 2–8°C (short-term) or -80°C (long-term) to ensure stability . Its applications extend to microbial electrosynthesis, where electrochemical bioreactors facilitate its biotransformation into chiral alcohols like 6-bromo-2-tetralol .

Preparation Methods

Four-Step Synthesis from 6-Bromo-1-Tetralone

Reaction Overview

The most industrially validated method involves converting 6-bromo-1-tetralone to 6-bromo-2-tetralone via hydroboration, dehydration, epoxidation, and epoxide ring-opening. This route, patented by CN104591988A, achieves high yields (92–98%) and purity through controlled stepwise transformations.

Detailed Reaction Conditions

Step 1: Hydroboration Reduction

- Reagents: Sodium borohydride (1–2 eq), ethanol (95%)

- Conditions: −5°C to 5°C, 1–2 hours

- Yield: 92–98% (naphthalenol intermediate).

Step 2: Tosic Acid-Catalyzed Dehydration

- Reagents: p-Toluenesulfonic acid (0.03–0.05 eq), benzene

- Conditions: 80–90°C reflux, 2–4 hours

- Yield: 80–90% (3,4-dihydronaphthalene intermediate).

Step 3: Epoxidation with mCPBA

- Reagents: m-Chloroperbenzoic acid (0.4–0.8 eq), NaHCO₃, CH₂Cl₂

- Conditions: −5°C to 5°C, 4–8 hours

- Yield: 85–90% (epoxy intermediate).

Step 4: BF₃-Et₂O Catalyzed Ring-Opening

- Reagents: Boron trifluoride etherate (0.07–0.14 eq), benzene

- Conditions: 80–90°C reflux, 3–5 hours

- Final Yield: 70–76% (this compound).

Scalability and Industrial Application

Large-scale trials (1.0 mol input) demonstrated 98% yield in the hydroboration step, with consistent purity (>99%) after column chromatography. This method is favored for its cost-effectiveness and minimal side products.

Direct Bromination of 2-Tetralone

Classical Bromination Protocol

2-Tetralone undergoes electrophilic aromatic substitution using bromine (Br₂) and FeBr₃ catalysis. The reaction selectively brominates the para position relative to the ketone, yielding this compound.

Conditions:

- Solvent: Dichloromethane or acetic acid

- Temperature: 0–25°C

- Yield: 60–75% (crude), rising to 85% after recrystallization.

Limitations and Side Reactions

Over-bromination at adjacent positions (e.g., 5- or 7-bromo isomers) occurs if stoichiometry exceeds 1:1 Br₂:2-tetralone. Catalytic FeBr₃ (10–15 mol%) minimizes byproducts but requires rigorous temperature control.

Diazotization and Bromination of 6-Amino-1-Tetralone

Sandmeyer-Type Reaction

6-Amino-1-tetralone is converted to 6-bromo-1-tetralone via diazotization (NaNO₂/HBr) followed by CuBr-mediated bromination. Subsequent ketone isomerization yields this compound.

Reaction Steps:

- Diazotization: HBr (47%), NaNO₂ (1.2 eq), 0–5°C, 15 minutes.

- Bromination: CuBr (1.2 eq), HBr, 15 minutes.

- Isomerization: Acidic or basic conditions (e.g., AlCl₃).

Overall Yield: 83% after purification.

Advantages Over Direct Bromination

This method avoids regioselectivity issues but requires multi-step optimization. It is preferable for laboratories lacking specialized bromination catalysts.

Friedel-Crafts Cyclization Strategies

Synthesis from Arylpropanoyl Chlorides

Friedel-Crafts acylation of bromobenzene derivatives with succinic anhydride or related electrophiles constructs the tetralone core. For example:

Reaction:

- Electrophile: 4-Bromophenylpropanoic acid

- Catalyst: AlCl₃ (2.5 eq)

- Conditions: Reflux in CH₂Cl₂, 6 hours

- Yield: 65–70%.

Regioselective Modifications

Boukouvalas’s asymmetric synthesis demonstrated enantioselective alkynylation followed by cyclization to access chiral this compound derivatives (94% ee). This approach is critical for pharmaceutical applications requiring stereochemical precision.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Steps | Yield | Cost | Scalability |

|---|---|---|---|---|---|

| Hydroboration-Epoxidation | 6-Bromo-1-tetralone | 4 | 70–76% | Low | Industrial |

| Direct Bromination | 2-Tetralone | 1 | 60–75% | Moderate | Lab-Scale |

| Diazotization | 6-Amino-1-tetralone | 3 | 83% | High | Lab-Scale |

| Friedel-Crafts | Arylpropanoyl Chloride | 2–3 | 65–70% | High | Pilot-Scale |

Key Observations:

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-tetralone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-1,2-dione.

Reduction: Reduction reactions can convert it to 6-bromo-2-tetralol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products:

Oxidation: this compound-1,2-dione.

Reduction: 6-Bromo-2-tetralol.

Substitution: Various substituted tetralones depending on the nucleophile used.

Scientific Research Applications

Synthetic Methods

The synthesis of 6-Bromo-2-tetralone can be achieved through several methods:

- Bromination of 2-Tetralone : This method typically involves using bromine in the presence of a catalyst, such as iron(III) bromide, under controlled conditions to ensure selective bromination at the sixth position.

- Multi-Step Synthesis : A novel approach involves starting from 6-bromo-1-tetralone and utilizing hydroboration, dehydration, and epoxidation reactions to produce this compound efficiently .

- Biotransformation : Recent studies have explored using electrochemical bioreactor systems for the biotransformation of this compound into 6-bromo-2-tetralol, highlighting its potential for modification through biological means .

Chemistry

- Intermediate in Organic Synthesis : this compound serves as a crucial building block in the synthesis of various organic compounds. Its bromine atom facilitates further chemical modifications, allowing researchers to create diverse chemical libraries .

Biology

- Biochemical Probes : It is employed in biochemical assays to study enzyme-catalyzed reactions. Notably, it has been investigated for its potential to inhibit monoamine oxidase, an enzyme involved in neurotransmitter metabolism .

- Antibacterial Activity : Some derivatives of compounds related to this compound have shown promising antibacterial properties against various bacterial strains .

Medicine

- Pharmaceutical Precursor : This compound is recognized as a precursor in synthesizing pharmaceutical agents, including potential antidepressants like sertraline and antitumor drugs such as amrubicin. Its structural characteristics enable it to participate in reactions that yield biologically active compounds .

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes, making it valuable for studying metabolic pathways and developing new therapeutic agents .

- Antitumor Activity Investigation : Several studies have evaluated the antitumor potential of compounds derived from this compound. For instance, derivatives have been tested for their effectiveness against cancer cell lines, showing varying degrees of cytotoxicity .

- Electrochemical Biotransformation : A study highlighted the use of electrochemical methods to convert this compound into other useful derivatives, showcasing its versatility in organic synthesis and potential applications in green chemistry .

Comparison with Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| 6-Methoxy-2-tetralone | Contains a methoxy group; different reactivity patterns | Organic synthesis |

| 6-Fluoro-2-tetralone | Fluorine substitution alters biological activity | Medicinal chemistry |

| 6-Chloro-2-tetralone | Chlorine atom affects solubility and reactivity | Chemical intermediates |

Mechanism of Action

The mechanism of action of 6-Bromo-2-tetralone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or modulator of specific enzymes. For example, it has been studied for its potential to inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters. The bromine atom in its structure plays a crucial role in its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Halogenated Tetralones

6-Chloro-2-tetralone (CAS 17556-18-2) and 6,8-Dichloro-2-tetralone (CAS 113075-86-8)

- Structural Differences : Chlorine substituents replace bromine, altering electronic properties and steric bulk.

- Synthesis : Chlorinated analogs are synthesized via electrophilic aromatic substitution, similar to brominated counterparts but using chlorinating agents like N-chlorosuccinimide .

- Reactivity : Chlorine’s lower electronegativity compared to bromine may reduce reactivity in cross-coupling reactions.

Key Insight : Bromine’s superior leaving-group ability makes this compound more versatile in nucleophilic substitutions and Suzuki-Miyaura couplings compared to chlorinated analogs .

Positional Isomers: 6-Bromo-1-tetralone (CAS 66361-67-9)

- Structural Difference : The ketone group is at the 1-position instead of the 2-position.

- Synthesis : Direct bromination of 1-tetralone, avoiding the multi-step process required for 2-tetralone synthesis .

- Reactivity : The 1-position ketone exhibits different steric and electronic effects, influencing its utility in ring-expansion reactions .

Key Insight : this compound’s synthetic complexity is justified by its role in stereoselective reductions, whereas the 1-isomer is less explored in high-value applications .

Aromatic Bromoketones: (4-Bromophenyl)cyclopropylmethanone (CAS 6952-89-2)

- Structural Difference: A cyclopropylmethanone group replaces the tetralone ring.

- Synthesis : Prepared via Friedel-Crafts acylation of bromobenzene derivatives.

- Reactivity : The cyclopropane ring introduces strain, enhancing reactivity in cycloadditions but limiting thermal stability .

Key Insight : Despite identical molecular weights, the tetralone scaffold offers superior stability for long-term storage and iterative synthetic steps .

Methoxy-Substituted Tetralones: 6,7-Dimethoxy-2-tetralone

- Structural Difference : Methoxy groups at the 6- and 7-positions instead of bromine.

- Synthesis : Achieved via bromination followed by demethylation or direct methoxylation .

- Applications : Used in natural product synthesis (e.g., lignans) rather than pharmaceuticals .

| Property | This compound | 6,7-Dimethoxy-2-tetralone |

|---|---|---|

| Substituent Effects | Electron-withdrawing (Br) | Electron-donating (OCH₃) |

| Key Reactions | Reductions, cross-couplings | Electrophilic substitutions |

Key Insight : Bromine’s electron-withdrawing nature enhances electrophilic substitution rates at the 2-position, whereas methoxy groups direct reactivity to ortho/para positions .

Biological Activity

6-Bromo-2-tetralone is an organic compound with significant biological activity, primarily due to its role as a precursor in medicinal chemistry and its interactions with various biological targets. This article explores the biological properties, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound has the molecular formula and features a bromine atom at the sixth position of the tetralone structure. This unique placement influences its reactivity and biological interactions. The compound is synthesized through bromination of 2-tetralone, often using bromine in the presence of a catalyst like iron(III) bromide under controlled conditions.

The mechanism of action of this compound involves its interaction with various enzymes and receptors in biological systems. Notably, it has been studied for its potential to inhibit monoamine oxidase (MAO), an enzyme critical in neurotransmitter metabolism. The inhibition of MAO can lead to increased levels of neurotransmitters such as serotonin and norepinephrine, which are vital for mood regulation. This property suggests potential applications in developing antidepressant medications .

Biological Activities

-

Antidepressant Potential :

- Mechanism : By inhibiting monoamine oxidase, this compound may enhance neurotransmitter availability.

- Research Findings : Studies indicate that derivatives of tetralones exhibit antidepressant-like effects in animal models, suggesting that this compound could share similar properties.

-

Antitumor Activity :

- Mechanism : Some studies have indicated that compounds with similar structures can induce apoptosis in cancer cells.

- Research Findings : Preliminary data suggest that this compound may possess cytotoxic effects against specific cancer cell lines, although further research is needed to confirm these findings .

- Enzyme Modulation :

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure Feature | Biological Activity |

|---|---|---|

| This compound | Bromine at C6 | Potential MAO inhibitor, antitumor |

| 6-Methoxy-2-tetralone | Methoxy group at C6 | Antidepressant-like effects |

| 6-Fluoro-2-tetralone | Fluorine at C6 | Varying reactivity and potential toxicity |

The presence of different substituents significantly alters the biological activity and reactivity patterns of these compounds, making them valuable for various research applications .

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Bromination Method : Involves brominating 2-tetralone using bromine and a catalyst like iron(III) bromide.

- Hydroboration and Epoxidation : A novel method includes hydroboration followed by dehydration and epoxidation steps using m-chloroperbenzoic acid, yielding high-purity products efficiently .

Case Studies

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing 6-Bromo-2-tetralone, and how should researchers interpret spectral data to confirm structural integrity?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for proton (<sup>1</sup>H) and carbon (<sup>13</sup>C) analysis to identify aromatic protons (~6.5–7.5 ppm) and ketone carbonyl signals (~200–220 ppm). Infrared (IR) spectroscopy can confirm the carbonyl stretch (~1700 cm<sup>-1</sup>). Mass spectrometry (MS) should show a molecular ion peak at m/z 224 (C10H9BrO). Cross-validate with purity data from suppliers (≥98%) to ensure minimal impurities .

Q. What synthetic routes are commonly used to prepare this compound, and how can researchers optimize reaction conditions for higher yields?

- Methodological Answer : Common methods include Friedel-Crafts acylation of brominated tetralin derivatives or bromination of 2-tetralone using N-bromosuccinimide (NBS). Key parameters to optimize:

- Temperature : Control exothermic reactions (≤0°C for bromination to avoid side products).

- Solvent : Use dichloromethane or carbon tetrachloride for improved solubility.

- Catalyst : Employ Lewis acids like AlCl3 for acylation.

Monitor progress via thin-layer chromatography (TLC) and purify via recrystallization (ethanol/water) .

Q. How should researchers handle safety concerns when working with this compound in the laboratory?

- Methodological Answer : Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-read safety protocols). Use fume hoods, nitrile gloves, and safety goggles. Store at 0–6°C to prevent decomposition. In case of exposure, refer to SDS guidelines for decontamination and medical consultation .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model electron density maps and identify electrophilic sites (C-6 bromine as a leaving group). Compare activation energies for substitution at different positions (C-1 vs. C-3). Validate predictions with kinetic experiments (e.g., reaction with amines under varying temperatures) .

Q. What strategies resolve contradictions in reported enantioselectivity when using this compound as a precursor in asymmetric catalysis?

- Methodological Answer : Conduct systematic reviews of chiral catalysts (e.g., BINOL-derived phosphates) and reaction conditions (solvent polarity, temperature). Use <sup>13</sup>C NMR to analyze diastereomeric excess. Employ design of experiments (DoE) to isolate variables (e.g., catalyst loading vs. substrate ratio). Replicate conflicting studies with standardized protocols to identify procedural discrepancies .

Q. How can researchers leverage this compound to synthesize polycyclic aromatic hydrocarbons (PAHs) with tailored optoelectronic properties?

- Methodological Answer : Utilize Suzuki-Miyaura coupling to introduce aryl groups at the brominated position, followed by cyclization via acid-mediated Friedel-Crafts alkylation. Characterize PAHs using UV-Vis spectroscopy (λmax for conjugation length) and cyclic voltammetry (HOMO-LUMO gaps). Compare computational predictions (TD-DFT) with experimental data to refine synthetic pathways .

Q. What advanced purification techniques are critical for isolating this compound from complex reaction mixtures containing regioisomers?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (60:40 to 90:10). Use preparative GC-MS for volatile byproducts. Confirm purity via differential scanning calorimetry (DSC) to detect melting point deviations (>98% purity: mp ~55–57°C) .

Q. Notes on Experimental Design & Data Analysis

- Contradiction Analysis : Cross-reference spectral data with computational models to distinguish between structural isomers (e.g., 6-bromo vs. 7-bromo derivatives) .

- Scope Refinement : Narrow research questions using the FLOAT method (e.g., "How does solvent polarity affect NAS kinetics in this compound?" vs. a broad inquiry about reactivity) .

Properties

IUPAC Name |

6-bromo-3,4-dihydro-1H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5H,2,4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHKDUFPSJWJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369939 | |

| Record name | 6-Bromo-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4133-35-1 | |

| Record name | 6-Bromo-2-tetralone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4133-35-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-tetralone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-tetralone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.